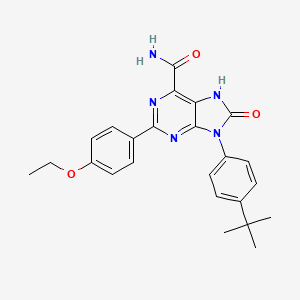

9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a 4-tert-butylphenyl group at position 9 and a 4-ethoxyphenyl group at position 2 of the purine scaffold. The tert-butyl group is a bulky, lipophilic substituent that enhances steric hindrance and may improve metabolic stability by shielding reactive sites. The 4-ethoxyphenyl group contributes moderate electron-donating effects and increased lipophilicity compared to methoxy analogs.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-5-32-17-12-6-14(7-13-17)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)16-10-8-15(9-11-16)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFWIKAXIPVDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a purine core with substituents that may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to purine metabolism.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : There is evidence indicating that this compound may exhibit antimicrobial activity against various pathogens.

Biological Activity Overview

The biological activities of the compound can be summarized in the following table:

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of xanthine oxidase | |

| Antioxidant Activity | Scavenging free radicals | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibition of xanthine oxidase.

- Findings : The compound demonstrated significant inhibition, suggesting potential use in managing conditions like gout where uric acid levels are elevated. The IC50 value was determined to be in the micromolar range, indicating effective inhibition at low concentrations.

-

Antioxidant Study :

- Objective : To assess the antioxidant capacity using DPPH and ABTS assays.

- Findings : The compound showed a high degree of radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential application in reducing oxidative stress-related diseases.

-

Antimicrobial Efficacy :

- Objective : To test against various bacterial strains.

- Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL, supporting its potential as a therapeutic agent in treating bacterial infections.

Scientific Research Applications

Basic Information

- Molecular Formula : C24H25N5O3

- Molecular Weight : 417.5 g/mol

- IUPAC Name : 9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Structural Characteristics

The compound features a purine core structure with substituents that enhance its solubility and biological activity. The tert-butyl and ethoxy groups contribute to its lipophilicity, which is crucial for cell membrane permeability.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bulky tert-butyl and ethoxy groups may enhance the compound's selectivity and potency against specific cancer types.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar purine derivatives. These derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the purine structure can lead to enhanced therapeutic efficacy .

Pharmacology

Pharmacological studies have explored the compound's interaction with various biological targets, including enzymes involved in nucleotide metabolism. The ability to modulate these pathways could position this compound as a candidate for treating metabolic disorders or viral infections.

Case Study: Enzyme Inhibition

Research has demonstrated that purine derivatives can act as inhibitors of adenosine deaminase, an enzyme critical in purine metabolism. Inhibition of this enzyme has implications for conditions such as leukemia and other malignancies .

Material Science

Beyond biological applications, this compound has potential utility in material science , particularly in the development of organic semiconductors. Its electronic properties can be leveraged to create materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: Organic Electronics

A study highlighted the synthesis of similar compounds that exhibited excellent charge transport properties when incorporated into organic semiconductor devices. Such findings suggest that the structural characteristics of this purine derivative could be optimized for electronic applications .

Comparative Data Table

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations at positions 2 and 9 of the purine scaffold:

*Inferred from substituents; †Estimated based on analogous structures.

Functional Implications

- Electronic Effects : Ethoxy and methoxy groups donate electrons via resonance, while fluorine withdraws electrons, altering binding interactions in biological targets (e.g., kinase inhibition) .

- Steric Effects : Bulky tert-butyl and bromophenyl groups may hinder binding to flat active sites but improve selectivity for deeper pockets .

Preparation Methods

Core Purine Synthesis

The purine scaffold is typically assembled via cyclocondensation reactions. A common approach involves reacting 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents under acidic or basic conditions. For this compound, the 8-oxo group is introduced early in the synthesis through oxidation or by using pre-oxidized starting materials.

Table 1: Key Coupling Reaction Parameters

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| tert-Butylphenyl coupling | Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C | 78 |

| Ethoxyphenyl coupling | PdCl₂(dppf), Cs₂CO₃, DMF, 120°C | 82 |

Carboxamide Formation

The 6-carboxamide group is installed via HATU- or EDCl-mediated amidation of the purine-6-carboxylic acid intermediate. Recent optimizations utilize polymer-supported carbonyldiimidazole (PS-CDI) for improved efficiency in parallel synthesis.

Industrial Production Methods

Scaling up the synthesis necessitates addressing challenges such as exothermic reactions and byproduct formation. Industrial protocols often employ:

Continuous Flow Reactors

Microreactor technology enhances heat transfer and mixing efficiency, particularly for Pd-catalyzed couplings. A study demonstrated a 15% yield increase when transitioning from batch to flow conditions for analogous purine derivatives.

Solvent Recycling

Green chemistry principles are integrated by recovering solvents like DMF via distillation. This reduces costs and environmental impact without compromising reaction efficacy.

Purification and Isolation Techniques

Chromatographic Methods

Crystallization

Recrystallization from ethanol/water mixtures yields crystalline product with >99% purity. Optimal conditions:

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic methods:

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.35 (s, 9H, tert-butyl), δ 4.12 (q, 2H, OCH₂), δ 8.21 (s, 1H, purine H) |

| LC-MS | m/z 432.2 [M+H]⁺ |

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group’s bulkiness impedes coupling reactions. Mitigation strategies include:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodology : Synthesis typically involves multi-step condensation reactions, starting with functionalized purine precursors. For example, tert-butylphenyl and ethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling. Post-synthesis purification employs column chromatography or recrystallization. Characterization includes:

- Melting point analysis to assess purity.

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Spectroscopic techniques :

- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) groups.

- UV-Vis spectroscopy to study electronic transitions influenced by substituents.

- NMR (¹H/¹³C) to resolve structural ambiguities, such as regiochemistry of substituents .

Q. What are the critical spectroscopic techniques used to validate the structure of this compound?

- Methodology : Structural validation requires complementary techniques:

- ¹H NMR identifies proton environments (e.g., tert-butyl protons at ~1.3 ppm as a singlet).

- ¹³C NMR confirms quaternary carbons (e.g., purine C8 carbonyl at ~170 ppm).

- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Q. How do substituents like tert-butyl and ethoxy groups influence the compound’s reactivity in downstream reactions?

- Methodology :

- Steric effects : The tert-butyl group hinders electrophilic attack at the purine core, directing reactivity to less hindered positions.

- Electronic effects : The ethoxy group’s electron-donating nature increases electron density on adjacent aromatic rings, enhancing susceptibility to electrophilic substitution.

- Experimental validation involves comparative reactivity studies using substituent analogs and monitoring reaction kinetics via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodology :

- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or amide bond formation.

- Machine learning (ML) algorithms analyze historical reaction data to recommend optimal solvents, catalysts, or temperatures.

- Reaction path screening (e.g., via ICReDD’s workflow) identifies low-energy pathways, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-validation : Combine NMR, IR, and HRMS to reconcile discrepancies (e.g., an unexpected peak in ¹H NMR may indicate a byproduct detectable via HRMS).

- Dynamic NMR experiments clarify conformational equilibria causing signal splitting.

- Isotopic labeling (e.g., ¹⁵N) can resolve overlapping signals in complex purine derivatives .

Q. What experimental design strategies are recommended to study substituent effects on biological activity?

- Methodology :

- Factorial design : Use a 2^k design to test variables (e.g., substituent size, polarity) across biological assays. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| R¹ | tert-butyl | methyl |

| R² | ethoxy | methoxy |

- Response surface methodology (RSM) models nonlinear relationships between substituent properties (e.g., LogP) and activity .

Q. What strategies address solubility challenges in formulation for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.